Product packaging for 2-Amino-5-chlorobenzoyl chloride(Cat. No.:CAS No. 910230-30-7)

2-Amino-5-chlorobenzoyl chloride

Cat. No.: B3043709
CAS No.: 910230-30-7
M. Wt: 190.02 g/mol
InChI Key: LTTIROGMGGAMBU-UHFFFAOYSA-N
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Description

Contextualizing Aryl Acid Chlorides as Reactive Intermediates

Aryl acid chlorides, a class of organic compounds also known as acyl chlorides, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. chemguide.co.ukebsco.com This substitution renders them among the most reactive derivatives of carboxylic acids. ebsco.com Their general formula is RCOCl, where R represents an aryl group. numberanalytics.com

The high reactivity of aryl acid chlorides stems from the electronic structure of the acyl chloride group (-COCl). The carbonyl carbon possesses a partial positive charge, making it highly electrophilic and susceptible to attack by nucleophiles. numberanalytics.comfiveable.me The presence of the chlorine atom, an effective leaving group, further enhances this reactivity, facilitating nucleophilic acyl substitution reactions. numberanalytics.com

Due to their reactivity, aryl acid chlorides are versatile reagents for acylation reactions—the process of adding an acyl group (RCO-) to a compound. ebsco.com They react readily with a variety of nucleophiles, including water, alcohols, ammonia (B1221849), and amines, to form carboxylic acids, esters, and amides, respectively. ebsco.comlibretexts.org This reactivity makes them crucial building blocks in the synthesis of complex organic molecules and pharmaceutical agents. ebsco.compatsnap.com

Table 1: General Reactions of Aryl Acid Chlorides

Reactant Product Reaction Type
Water Carboxylic Acid Hydrolysis
Alcohol Ester Esterification
Ammonia Primary Amide Amidation
Primary Amine Secondary Amide Amidation
Secondary Amine Tertiary Amide Amidation
Carboxylic Acid Anhydride (B1165640) Anhydride Synthesis

This table summarizes the primary nucleophilic substitution reactions that aryl acid chlorides undergo.

The Significance of Functional Group Placement in 2-Amino-5-chlorobenzoyl chloride (Amino and Chloro Substituents)

The chemical behavior of this compound is profoundly influenced by the specific positioning of its amino (-NH2) and chloro (-Cl) substituents on the benzene (B151609) ring. These functional groups modulate the reactivity of the acyl chloride moiety in distinct ways.

The chlorine atom at the 5-position is an electron-withdrawing group. This property enhances the electrophilicity of the carbonyl carbon, making the molecule a highly reactive acylating agent and more susceptible to nucleophilic attack.

Conversely, the amino group at the 2-position (ortho to the acyl chloride) is an electron-donating group. Its presence can influence the molecule's reactivity and selectivity. The amino group can participate in hydrogen bonding and other non-covalent interactions, which can affect reaction pathways and the stability of intermediates. This unique electronic arrangement, with both an electron-donating and an electron-withdrawing group, makes this compound a valuable and versatile intermediate in synthetic chemistry.

Overview of Academic Research Areas Involving this compound

This compound serves as a key starting material or intermediate in several areas of academic and industrial research, particularly in the synthesis of pharmacologically active compounds.

One of the most prominent applications is in the synthesis of benzodiazepines, a class of drugs that act on the central nervous system. patsnap.comactascientific.com For instance, the related compound 2-amino-5-chlorobenzophenone (B30270), which can be derived from the benzoyl chloride, is a direct precursor to drugs like prazepam, lorazepam, and chlordiazepoxide. wikipedia.org The synthesis often involves an initial acylation step where the benzoyl chloride moiety is crucial. actascientific.com

The compound is also utilized in the synthesis of other heterocyclic systems. For example, it is used to prepare 2-amino-5-chlorobenzamide (B107076) by reaction with ammonia. chemicalbook.comgoogle.com This amide is a fundamental raw material for synthesizing quinazoline (B50416) derivatives, which exhibit a range of biological activities, including antibiotic, analgesic, and anti-vasodilation effects. google.com

Furthermore, research has explored the use of this compound in creating novel compounds with potential therapeutic applications. Studies have shown its use in synthesizing benzamidoxime (B57231) derivatives, some of which have demonstrated anti-tumor and anti-microbial activity. nih.gov Specifically, N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs have been investigated for their ability to inhibit the growth of human leukemia cells. nih.gov

Table 2: Examples of Compounds Synthesized Using this compound or its Derivatives

Starting Material Synthesized Compound Class Potential Application Reference
This compound 2-Amino-5-chlorobenzamide Intermediate for quinazolines chemicalbook.comgoogle.com
This compound N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs Anticancer agents nih.gov
2-Amino-5-chlorobenzophenone* Benzodiazepines (e.g., Prazepam, Lorazepam) Central nervous system agents patsnap.comwikipedia.org
2-Amino-5-chlorobenzophenone* Quinolines Pharmaceutical intermediates patsnap.com

*2-Amino-5-chlorobenzophenone is a closely related derivative and a key synthetic target accessible from the benzoyl chloride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO B3043709 2-Amino-5-chlorobenzoyl chloride CAS No. 910230-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-chlorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTIROGMGGAMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 5 Chlorobenzoyl Chloride

Established Synthetic Routes from Anthranilic Acid Derivatives

The most conventional and widely documented methods for synthesizing 2-Amino-5-chlorobenzoyl chloride utilize precursors derived from anthranilic acid. These pathways are favored for their reliability and the relative availability of the starting materials.

Conversion from 2-Amino-5-chlorobenzoic Acid via Halogenation (e.g., Thionyl Chloride Mediated)

The most direct and common industrial method for preparing this compound is the direct halogenation of 2-Amino-5-chlorobenzoic acid. Thionyl chloride (SOCl₂) is the most frequently employed chlorinating agent for this transformation due to its effectiveness and the volatile nature of its byproducts (HCl and SO₂), which simplifies purification. rsc.orgyoutube.com

The reaction involves refluxing 2-Amino-5-chlorobenzoic acid with an excess of thionyl chloride. chemicalbook.com A catalyst, such as dimethylformamide (DMF) or pyridine (B92270), is often added in small amounts to accelerate the reaction. youtube.comajgreenchem.com The reaction proceeds via the formation of a reactive intermediate, which is then attacked by the chloride ion. Because the starting material is an amino acid, the amino group (-NH₂) can also react with thionyl chloride. However, under controlled conditions, the carboxylic acid group is selectively converted to the acyl chloride. google.comresearchgate.net

The synthesis of the precursor, 2-Amino-5-chlorobenzoic acid (also known as 5-chloroanthranilic acid), typically starts from anthranilic acid itself. One documented method involves the chlorination of anthranilic acid using sulfuryl chloride (SO₂Cl₂) in an inert solvent like absolute ether. chemicalbook.comprepchem.com The resulting product is then purified to yield 2-Amino-5-chlorobenzoic acid, ready for conversion to the target acyl chloride. prepchem.com

Table 1: Representative Reaction Conditions for Thionyl Chloride Mediated Halogenation

Starting MaterialReagentCatalystSolventConditionsRef.
2-Amino-5-chlorobenzoic acidThionyl chloride (SOCl₂)None specifiedNone (neat)Reflux, 30 min chemicalbook.com
p-Aminobenzoic acid saltThionyl chloride (SOCl₂)None specifiedMethylene (B1212753) chloride30 ± 1 °C, 8 hours google.com
Carboxylic acids (general)Thionyl chloride (SOCl₂)DMFIsopropyl acetateRoom Temperature youtube.com

Routes Involving 2-Amino-5-chlorobenzonitrile (B58002) Precursors

An alternative synthetic pathway to this compound involves the use of 2-Amino-5-chlorobenzonitrile as a starting material. This multi-step route first requires the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), followed by the chlorination of the newly formed acid.

The hydrolysis of 2-Amino-5-chlorobenzonitrile to 2-Amino-5-chlorobenzoic acid can be achieved under acidic or basic conditions, although specific methodologies for this particular compound are part of broader synthetic schemes. Once the 2-Amino-5-chlorobenzoic acid is obtained, it is converted to this compound using standard halogenating agents like thionyl chloride, as described in the previous section.

It is noteworthy that in some synthetic schemes, the directionality is reversed, where this compound is used as a precursor for the synthesis of 2-Amino-5-chlorobenzonitrile. chemicalbook.com In one such pathway, this compound is first reacted with ammonia (B1221849) to form 2-Amino-5-chlorobenzamide (B107076), which is subsequently dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to yield the nitrile. chemicalbook.comresearchgate.net

Exploration of Alternative Synthetic Strategies

Research into the synthesis of this compound and related structures has led to the exploration of alternative routes that diverge from the classic anthranilic acid-based methods. These strategies often aim to utilize different, potentially more cost-effective or readily available starting materials.

One conceptual approach involves a multi-step process beginning with the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride. patsnap.com While this specific reaction is documented to produce 2-amino-5-chlorobenzophenone (B30270), the underlying strategy of forming a carbon-carbon bond between a substituted aniline (B41778) and a benzoyl derivative could be adapted. patsnap.com Another potential route could start from a different halogenated precursor, such as 2-amino-5-bromobenzoyl chloride, and involve a direct chlorination or halogen exchange reaction.

Furthermore, a synthesis could theoretically be designed starting from a dichlorinated benzoyl chloride, followed by a selective amination reaction to introduce the amino group at the C-2 position. The challenge in such a route lies in achieving the required regioselectivity for the amination step.

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound is crucial for industrial applications, focusing on maximizing yield, minimizing waste, and ensuring high purity. Research in this area often targets the refinement of the established thionyl chloride route.

Key optimization parameters include reaction temperature, the molar ratio of reactants, and the choice of catalyst. For instance, while the reaction can be run neat with an excess of thionyl chloride, using an inert solvent like methylene chloride or toluene (B28343) can improve control over the reaction and facilitate easier work-up. youtube.comgoogle.com The use of catalysts like DMF is common, but this can lead to the formation of carcinogenic byproducts such as dimethyl carbamoyl (B1232498) chloride, requiring careful control and purification steps. youtube.com

One-pot synthesis procedures represent a significant process optimization. A general method for creating amides involves activating a carboxylic acid with thionyl chloride in situ in the presence of an amine. rsc.org Adapting this concept, a one-pot process for this compound could be envisioned, potentially reducing handling steps and processing time. Another optimization strategy involves the slow, inverse addition of the amino acid solution to the thionyl chloride. organic-chemistry.org This method can suppress the formation of side products by ensuring the amine is rapidly protonated, preventing undesired reactions. organic-chemistry.org For related processes, patents describe high-yield methods that use low-toxicity reagents and recyclable solvents, achieving final product yields above 85%, highlighting a focus on environmentally benign and economically viable production. google.com

Table 2: Factors in Process Optimization for Acyl Chloride Synthesis

Optimization FactorDescriptionPotential BenefitRef.
Catalyst Selection Using catalysts like DMF or pyridine to accelerate the reaction.Faster reaction rates. youtube.comajgreenchem.com
Solvent Use Employing inert solvents (e.g., dichloromethane, toluene).Better temperature control, easier work-up. google.com
Reagent Addition Slow inverse addition of amino acid to thionyl chloride.Suppression of side reactions, improved purity. organic-chemistry.org
One-Pot Procedure Combining multiple reaction steps without isolating intermediates.Reduced processing time, less solvent waste. rsc.org
Green Chemistry Using less toxic reagents and recyclable solvents.Improved safety, reduced environmental impact, lower cost. google.com

Mechanistic Investigations of 2 Amino 5 Chlorobenzoyl Chloride Reactivity

Electrophilic Nature of the Carbonyl Center in 2-Amino-5-chlorobenzoyl chloride

The carbonyl carbon of the acyl chloride group in this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This electrophilicity is the primary driver of its characteristic reactions.

Common nucleophiles that react with this compound include:

Alcohols , which form esters. wikipedia.org

Amines , which form amides. wikipedia.org

Water , which leads to hydrolysis, forming the corresponding carboxylic acid. wikipedia.org

This reactivity is fundamental to its use as a building block. For instance, it is used in the synthesis of various substituted benzoyl derivatives through these nucleophilic substitution reactions. The reaction with amines is particularly notable in the synthesis of precursors for pharmaceuticals like prazepam and chlordiazepoxide. wikipedia.org

The reactivity of the carbonyl center is significantly modulated by the electronic properties of the substituents on the aromatic ring. In this compound, the chlorine atom at the 5-position and the amino group at the 2-position have opposing effects.

The chlorine atom is an electron-withdrawing group due to its high electronegativity. libretexts.org This inductive effect withdraws electron density from the benzene (B151609) ring and, by extension, from the carbonyl carbon. This withdrawal of electrons increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. libretexts.org

Reactions Involving the Aromatic Ring and Substituent Transformations

Beyond the reactivity of the acyl chloride group, the other functional groups on the aromatic ring can also participate in or influence reactions.

While the acyl chloride is the most reactive site, under certain conditions, the chlorine atom on the benzene ring can undergo nucleophilic aromatic substitution (SNAr). This type of reaction is generally less favorable than nucleophilic acyl substitution and typically requires harsh conditions, such as high temperatures and strong nucleophiles. The presence of the electron-withdrawing acyl chloride group can facilitate such a reaction by stabilizing the intermediate Meisenheimer complex.

The 2-amino group is a nucleophilic center and can participate in various reactions. Its reactivity is influenced by the electronic environment of the molecule. For example, the amino group can be acylated. In reactions with other electrophiles, the amino group can compete with external nucleophiles.

Intramolecular reactions involving the amino group are also possible. For instance, under appropriate conditions, the amino group could potentially attack the acyl chloride group, leading to polymerization or the formation of cyclic structures. The primary amino group is often the most reactive site in reactions with reagents that have multiple electrophilic centers. researchgate.net In synthetic applications, it is sometimes necessary to protect the amino group to prevent it from reacting undesirably before a desired reaction at the acyl chloride center is carried out.

Hydrolytic Stability and Pathways of this compound

Like most acyl chlorides, this compound is sensitive to moisture. It readily reacts with water in a hydrolysis reaction to form 2-amino-5-chlorobenzoic acid and hydrochloric acid. wikipedia.org

Hydrolysis Reaction: C₇H₅Cl₂NO + H₂O → C₇H₆ClNO₂ + HCl

This reaction proceeds via the nucleophilic acyl substitution mechanism, with water acting as the nucleophile. wikipedia.org The high reactivity of acyl chlorides means that this hydrolysis can occur upon exposure to atmospheric moisture. Therefore, the compound must be handled and stored under anhydrous conditions to maintain its integrity. The resulting 2-amino-5-chlorobenzoic acid is itself a stable compound used in the preparation of various chemicals, including disease-modifying antirheumatic drugs (DMARDs). chemicalbook.com

Data Tables

Table 1: Reactivity of Functional Groups in this compound

Functional GroupType of ReactivityCommon ReactionsProducts
Acyl Chloride (-COCl) ElectrophilicNucleophilic Acyl SubstitutionEsters, Amides, Carboxylic Acids
Aromatic Chlorine (-Cl) Susceptible to Nucleophilic Aromatic SubstitutionSubstitution by strong nucleophilesSubstituted benzoyl chlorides
Amino Group (-NH₂) NucleophilicAcylation, AlkylationN-substituted derivatives

Table 2: Products of Nucleophilic Acyl Substitution of this compound

NucleophileReagent ExampleProduct Class
Water H₂OCarboxylic Acid
Alcohol R-OH (e.g., Ethanol)Ester
Amine R-NH₂ (e.g., Methylamine)Amide

Elucidation of Reaction Mechanisms for Complex Derivative Formation

The reactivity of this compound is fundamentally governed by the presence of two key functional groups: the highly reactive acyl chloride and the nucleophilic amino group. This dual functionality allows it to be a critical starting material for the synthesis of a variety of complex heterocyclic derivatives, most notably benzodiazepines and quinazolinones. The elucidation of the reaction mechanisms for the formation of these derivatives reveals a series of intricate and elegant chemical transformations.

The primary reaction pathway initiated by this compound is a nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile. This initial step is often the gateway to more complex, multi-step syntheses involving intramolecular reactions.

Formation of Benzodiazepine (B76468) Scaffolds

While many synthetic routes to benzodiazepines, a class of psychoactive drugs, start from the related compound 2-amino-5-chlorobenzophenone (B30270), the underlying mechanistic principles are directly applicable and often involve intermediates derivable from this compound. The formation of the seven-membered diazepine (B8756704) ring is a multi-step process.

A key example is the synthesis of chlordiazepoxide. The process begins with the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine (B1172632) to form an oxime. This intermediate is then acylated using chloroacetyl chloride, followed by a ring-expansion and cyclization reaction induced by methylamine (B109427). wikipedia.org

Another important benzodiazepine, diazepam, is synthesized from 2-amino-5-chlorobenzophenone and a glycine (B1666218) derivative. The reaction proceeds through the formation of a Schiff base, which then undergoes cyclization. The resulting intermediate is then methylated to yield diazepam. researchgate.net

The general mechanism for the formation of the 1,4-benzodiazepine (B1214927) ring system from this compound precursors involves several key steps:

Amide Formation: The acyl chloride group reacts with an amino acid or a related species. For instance, reaction with a glycine ester would form an N-acylated intermediate.

Intramolecular Cyclization: The amino group on the benzene ring attacks an electrophilic center in the side chain, often after conversion of a functional group (e.g., a ketone to an imine), to form the seven-membered ring.

Further Modifications: Subsequent reactions can modify the benzodiazepine core to produce a variety of derivatives.

Table 1: Mechanistic Steps in the Synthesis of Benzodiazepine Derivatives

StepReactantsKey IntermediateMechanistic DescriptionProduct Class
12-Amino-5-chlorobenzophenone, Hydroxylamine(2-Amino-5-chlorophenyl)(phenyl)methanone oximeNucleophilic addition of hydroxylamine to the carbonyl group.Oxime Intermediate
2Oxime Intermediate, Chloroacetyl chloride6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxideAcylation of the oxime nitrogen followed by intramolecular cyclization.Quinazoline (B50416) Oxide
3Quinazoline Oxide, MethylamineChlordiazepoxideNucleophilic attack by methylamine leading to ring expansion.1,4-Benzodiazepine
42-Amino-5-chlorobenzophenone, Glycine ethyl ester7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneFormation of a Schiff base followed by intramolecular cyclization.Benzodiazepinone
5Benzodiazepinone, Methyl sulfateDiazepamN-methylation of the benzodiazepine ring.1,4-Benzodiazepine

Formation of Quinazolinone Derivatives

The synthesis of quinazolinones from this compound typically proceeds via the formation of the corresponding 2-amino-5-chlorobenzamide (B107076). This is achieved by reacting the acyl chloride with ammonia (B1221849). chemicalbook.com The resulting benzamide (B126) is a crucial intermediate for building the quinazolinone core.

The mechanism for quinazolinone formation from 2-amino-5-chlorobenzamide involves a condensation reaction with an aldehyde or a compound that can generate an aldehyde in situ, such as an alcohol under oxidative conditions. researchgate.net

The proposed mechanism follows these steps:

Imine Formation: The primary amino group of 2-amino-5-chlorobenzamide reacts with an aldehyde to form an N-acyl-imine intermediate (a Schiff base).

Intramolecular Cyclization: The amide nitrogen then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form a six-membered dihydroquinazolinone ring.

Dehydrogenation/Oxidation: The dihydroquinazolinone intermediate is subsequently oxidized to the more stable aromatic quinazolinone. This oxidation can be spontaneous (air oxidation) or promoted by a specific oxidizing agent. researchgate.netorganic-chemistry.org

This synthetic strategy is highly versatile, as the use of different aldehydes allows for the introduction of a wide variety of substituents at the 2-position of the quinazolinone ring.

Table 2: Mechanistic Steps in the Synthesis of Quinazolinone Derivatives

StepReactantsKey IntermediateMechanistic DescriptionProduct Class
1This compound, Ammonia2-Amino-5-chlorobenzamideNucleophilic acyl substitution.Benzamide
22-Amino-5-chlorobenzamide, Aldehyde (R-CHO)N-(2-carbamoyl-4-chlorophenyl)iminiumCondensation reaction forming a Schiff base.Imine Intermediate
3Imine IntermediateDihydroquinazolinoneIntramolecular nucleophilic attack of the amide nitrogen on the imine carbon.Dihydroquinazolinone
4Dihydroquinazolinone2-Substituted-6-chloroquinazolin-4(3H)-oneOxidation/dehydrogenation to form the aromatic ring system.Quinazolinone

2 Amino 5 Chlorobenzoyl Chloride As a Synthon in Advanced Organic Synthesis

Building Block Utility for Diverse Chemical Architectures

2-Amino-5-chlorobenzoyl chloride is a derivative of benzoyl chloride featuring an amino group (-NH2) at the 2-position and a chlorine atom (Cl) at the 5-position of the benzene (B151609) ring. Its utility in synthesis stems from its high reactivity as an acylating agent, a characteristic that facilitates the formation of amides, esters, and other carbonyl derivatives through reactions with various nucleophiles. The electron-withdrawing nature of the chlorine atom enhances the reactivity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Furthermore, the presence of the amino group provides a second reactive handle that can participate in subsequent transformations. This dual reactivity is leveraged in the synthesis of numerous chemical architectures, including heterocycles and polyfunctional molecules. researchgate.net The related compound, 2-aminobenzophenone, which shares the core 2-aminophenyl structure, is a well-established starting material for a wide variety of fine chemicals, including acridones, quinolines, quinazolines, and benzodiazepines, highlighting the synthetic potential of this class of compounds. researchgate.net

Synthesis of Aromatic Nitriles

Aromatic nitriles are crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals. chemicalbook.comresearchgate.net this compound provides a reliable pathway to the corresponding aromatic nitrile, 2-amino-5-chlorobenzonitrile (B58002). The synthesis is typically achieved through a two-step process.

First, the acyl chloride is converted to an amide. This is accomplished by reacting this compound with ammonia (B1221849), often in the form of aqueous liquor ammonia, to produce 2-amino-5-chlorobenzamide (B107076). chemicalbook.com In the second step, this amide undergoes dehydration to yield the target nitrile. A powerful dehydrating agent, such as phosphorus pentoxide (P₂O₅), is used to eliminate a molecule of water from the amide group, forming the nitrile functional group. chemicalbook.comresearchgate.net This laboratory-scale synthesis route is effective and relies on common chemical reactions. chemicalbook.com

StepReactantReagent(s)ProductPurpose
1This compoundLiquor Ammonia (NH₃(aq))2-Amino-5-chlorobenzamideAmidation
22-Amino-5-chlorobenzamidePhosphorus pentoxide (P₂O₅)2-Amino-5-chlorobenzonitrileDehydration

This table outlines the sequential conversion of this compound to 2-Amino-5-chlorobenzonitrile.

Construction of Nitrogen-Containing Heterocyclic Systems

The dual functionality of this compound makes it an ideal precursor for constructing nitrogen-containing heterocyclic scaffolds, which are core components of many biologically active compounds.

Quinazoline (B50416) and its derivatives, particularly quinazolinones, are recognized for their broad spectrum of biological activities and are prevalent in medicinal chemistry. google.comnih.gov 2-Amino-5-chlorobenzamide, which is directly synthesized from this compound, serves as a fundamental raw material for the synthesis of quinazoline compounds. google.com The amino and amide groups on the 2-amino-5-chlorobenzamide scaffold are suitably positioned to undergo cyclization reactions with appropriate reagents to form the fused heterocyclic system of quinazolinones. For instance, 2,3-disubstituted quinazolin-4(1H)-ones have been synthesized from 2-aminobenzamide (B116534) precursors and are noted for their biological importance. google.com The broader class of 2-aminobenzophenones are also established precursors for quinazolines. researchgate.net

Amidoxime (B1450833) derivatives have attracted research interest for their potential anti-tumor properties. iiarjournals.org In this context, the N-(2-amino-5-chlorobenzoyl) moiety has been incorporated into benzamidoxime (B57231) structures to create novel derivatives for biological evaluation. Researchers have synthesized a series of N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs to study their effects on mammalian cancer cells. iiarjournals.org The synthesis involved the reaction of 5-chloroisatoic anhydride (B1165640) with various benzamidoxime analogs, which yields the target N-(2-amino-5-chlorobenzoyl)benzamidoximes. iiarjournals.org These compounds were subsequently tested for their ability to inhibit the growth of human leukemia cell lines, with results indicating that chloride-substituted benzamidoximes induced a dose-dependent decrease in cell viability. iiarjournals.org This research highlights the utility of the 2-amino-5-chlorobenzoyl scaffold in developing new molecules for pharmacological investigation. iiarjournals.org

Modern organic synthesis frequently employs advanced coupling reagents to facilitate the formation of amide bonds with high efficiency and minimal side reactions. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a prominent uronium salt-based coupling reagent known for its rapid reaction rates and ability to suppress racemization, particularly in peptide synthesis. peptide.combachem.com It activates a carboxylic acid, forming a highly reactive OAt-active ester, which then readily reacts with an amine to form a stable amide bond. bachem.com

While direct literature detailing a HATU-mediated synthesis of an oxazinone from this compound is not specified, the principles of this chemistry can be applied. The corresponding carboxylic acid, 2-amino-5-chlorobenzoic acid, could be coupled with a partner molecule containing both a hydroxyl and an amine group using HATU. This would form an intermediate amide, which could then undergo an intramolecular cyclization to form a heterocyclic system like an oxazinone. The efficiency and mild conditions associated with HATU make it a powerful tool for constructing such complex polyfunctional molecules. peptide.com

Role in Synthesis of Polyfunctional Organic Molecules

The structural framework provided by this compound is a gateway to a diverse range of polyfunctional organic molecules. The related precursors, 2-aminobenzophenones, are well-documented starting materials for synthesizing a wide variety of complex chemical structures. researchgate.net These include:

Benzodiazepines : A class of psychoactive drugs. 2-Amino-5-chlorobenzophenone (B30270) is a key intermediate in the synthesis of several benzodiazepines, such as prazepam and chlordiazepoxide. wikipedia.org

Acridones : Polycyclic aromatic compounds used in dyes and pharmaceutical research. researchgate.net

Quinolines : Heterocyclic aromatic compounds with applications in medicinal chemistry and materials science. researchgate.net

Indazoles and Indoles : Important heterocyclic motifs found in many natural products and pharmaceuticals. researchgate.net

The ability to transform the amino and acyl chloride groups of this compound into different functionalities allows for the assembly of these and other complex, multi-functionalized molecules, demonstrating its significant role as a versatile synthon in advanced organic synthesis.

Strategic Use in Medicinal Chemistry Research Intermediates

This compound is a valued intermediate in medicinal chemistry due to its inherent reactivity and the biological significance of the scaffolds it can generate. The presence of the acyl chloride allows for facile reactions with a wide range of nucleophiles to form amides, esters, and ketones, while the amino group can be engaged in further cyclization or substitution reactions. This dual reactivity enables chemists to efficiently construct diverse compound libraries for biological screening.

A primary application of this compound is as a precursor to molecules and core structures with established or potential therapeutic relevance. Its role in the synthesis of key intermediates for bioactive compounds is well-documented.

One of the most notable applications is in the synthesis of benzodiazepines, a class of drugs known for their psychoactive effects. wikipedia.org While 2-amino-5-chlorobenzophenone is the direct precursor for many benzodiazepines like chlordiazepoxide, prazepam, and lorazepam, this compound is a fundamental starting material for accessing this critical benzophenone (B1666685) intermediate. wikipedia.orgpatsnap.com

Furthermore, the compound serves as a key starting material for quinazoline-based structures. For example, reaction of this compound with ammonia yields 2-amino-5-chlorobenzamide. chemicalbook.comgoogle.com This amide is a crucial intermediate for synthesizing quinazolinone derivatives, which have been investigated for a range of biological activities including potential antibiotic and analgesic effects. google.com

The versatility of this synthon extends to the creation of other pharmacologically relevant intermediates. The conversion of this compound to 2-amino-5-chlorobenzonitrile (via the corresponding amide) provides an intermediate used in the synthesis of neuroleptic benzodiazepine (B76468) derivatives such as loflazepate and tetrazepam. chemicalbook.com

Recent research has also demonstrated its utility in producing novel compounds with anticancer potential. Specifically, it has been used to synthesize a series of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, which have shown inhibitory effects on the growth of human leukemia cells. nih.gov

Precursor Derived From this compoundResulting Compound ClassExplored Biological Research AreaReference(s)
2-Amino-5-chlorobenzophenoneBenzodiazepines (e.g., Chlordiazepoxide, Lorazepam)Central Nervous System (CNS) agents wikipedia.orgchemicalbook.com
2-Amino-5-chlorobenzamideQuinazolinonesAntibiotics, Analgesics google.com
2-Amino-5-chlorobenzonitrileNeuroleptic Benzodiazepines (e.g., Loflazepate)Neuroleptics, Muscle Relaxants chemicalbook.com
N-(2-amino-5-chlorobenzoyl)benzamidoximesBenzamidoxime DerivativesAnticancer (Leukemia) nih.gov

The structural attributes of this compound make it an ideal starting point for the rational design and synthesis of New Chemical Entities (NCEs). Medicinal chemists leverage its defined reactivity to systematically modify structures and explore their structure-activity relationships (SAR).

A clear example of this is the synthesis of benzamidoxime analogs to probe anticancer activity. nih.gov Researchers synthesized four distinct chloride-substituted benzamidoxime analogs from the original benzamidoxime structure to investigate their effects on cancer cells. nih.gov This targeted approach allows for the evaluation of how specific structural changes impact biological function. The study found that all the synthesized amidoxime derivatives, derived from the 2-amino-5-chlorobenzoyl scaffold, inhibited the viability of Jurkat (T-cell lymphoma) and HL-60RG (leukemia) cells in a dose-dependent manner. nih.gov At concentrations above the half-maximal inhibitory concentration (IC50), these NCEs induced long-lasting cell growth attenuation, highlighting their potential as leads for new anticancer agents. nih.gov

Research Findings on N-(2-amino-5-chlorobenzoyl)benzamidoxime Analogs

Cell Line Effect at Low Dose (~5 µM) Effect at High Dose (~10 µM) Outcome Reference
Jurkat (T-cell lymphoma) Transient cell-cycle delay Cell death Dose-dependent inhibition of cell viability nih.gov

The design of NCEs using this synthon also includes the creation of various heterocyclic systems. The synthesis of substituted quinazolinones and benzodiazepines are classic examples where the 2-amino-5-chlorobenzoyl framework is elaborated to produce novel compounds with specific pharmacological profiles. google.comchemicalbook.com

Development of Innovative Synthetic Methodologies Utilizing this compound

The development of efficient and novel synthetic methods is crucial for expanding the utility of any chemical building block. Research involving this compound has led to the refinement of synthetic pathways for creating valuable downstream products. The high reactivity of the acyl chloride group makes it an excellent acylating agent, readily reacting with nucleophiles.

A foundational methodology involves the amination of this compound. A straightforward and effective method is its reaction with liquor ammonia (aqueous ammonia) to produce 2-amino-5-chlorobenzamide in good yield. chemicalbook.com This reaction serves as a critical step in a multi-step synthesis to access other important intermediates.

Building on this, an innovative synthetic route has been established to produce 2-amino-5-chlorobenzonitrile. chemicalbook.com This methodology involves a two-step process:

Amidation: this compound is first converted to 2-amino-5-chlorobenzamide.

Dehydration: The resulting amide is then dehydrated using a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) to yield the final nitrile product. chemicalbook.com

This sequence provides a reliable pathway to substituted benzonitriles, which are themselves valuable precursors for pharmacologically active molecules. chemicalbook.com Another key synthetic application is the N-acylation of various nucleophiles. The synthesis of N-(2-amino-5-chlorobenzoyl)benzamidoxime showcases the direct use of the benzoyl chloride to form a new amide bond with a more complex molecule, leading directly to the creation of a novel bioactive compound. nih.gov

Starting MaterialReagent(s)ProductSynthetic UtilityReference(s)
This compoundLiquor Ammonia2-Amino-5-chlorobenzamideIntermediate for quinazolinones and benzonitriles chemicalbook.comgoogle.com
2-Amino-5-chlorobenzamidePhosphorus Pentoxide (P₂O₅)2-Amino-5-chlorobenzonitrileIntermediate for neuroleptic benzodiazepines chemicalbook.com
This compoundBenzamidoximeN-(2-amino-5-chlorobenzoyl)benzamidoximeDirect synthesis of an NCE with anticancer potential nih.gov

These methodologies underscore the compound's role not just as a static building block, but as a dynamic tool in the development of new and efficient synthetic strategies in organic and medicinal chemistry.

Spectroscopic Characterization and Structural Analysis of 2 Amino 5 Chlorobenzoyl Chloride and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of 2-Amino-5-chlorobenzoyl chloride and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For instance, in the ¹H NMR spectrum of a derivative, 2-amino-5-chlorobenzaldehyde (B1272629), the aldehyde proton (CHO) typically appears as a singlet at approximately 9.78 ppm. The aromatic protons exhibit signals in the range of 6.62 to 7.45 ppm, with their specific chemical shifts and coupling patterns being influenced by the positions of the amino and chloro substituents on the benzene (B151609) ring. The protons of the amino group (-NH₂) often appear as a broad singlet. researchgate.net

The ¹³C NMR spectrum of 2-amino-5-chlorobenzaldehyde reveals a peak for the carbonyl carbon of the aldehyde group at around 192.9 ppm. The carbon atoms of the aromatic ring show signals between 117.7 and 148.4 ppm. researchgate.net The specific chemical shifts help in assigning each carbon atom to its position on the substituted benzene ring.

The analysis of NMR spectra for various derivatives, such as 2-amino-5-chlorobenzophenone (B30270) and 2-amino-5-chlorobenzamide (B107076), provides analogous structural confirmation. chemicalbook.comchemicalbook.comnist.gov For example, the ¹H NMR spectrum of 2-amino-5-chlorobenzoic acid shows characteristic signals for the aromatic protons and the amino group. chemicalbook.com Similarly, the ¹³C NMR spectrum of 2-amino-5-chlorobenzonitrile (B58002) provides key data on the carbon framework of this derivative. chemicalbook.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for a Derivative of this compound

Compound Nucleus Chemical Shift (δ, ppm) Assignment
2-amino-5-chlorobenzaldehyde ¹H 9.78 (s, 1H) Aldehyde proton (-CHO)
7.45 (d, 1H) Aromatic proton
7.26-7.23 (m, 1H) Aromatic proton
6.62 (d, 1H) Aromatic proton
6.13 (br, -NH₂) Amino protons
¹³C 192.9 Carbonyl carbon (C=O)
148.4, 135.3, 134.3, 120.8, 119.3, 117.7 Aromatic carbons

Data sourced from a study on the synthesis of 2-amino-5-chlorobenzaldehyde. researchgate.net

Vibrational Spectroscopy Studies: Infrared (IR) and Raman Techniques (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in this compound and its derivatives.

The FT-IR spectrum of this compound, recorded in a KBr matrix, displays characteristic absorption bands. chemicalbook.com The N-H stretching vibrations of the primary amine group are typically observed in the region of 3468-3358 cm⁻¹. A strong absorption band around 1670 cm⁻¹ is indicative of the C=O stretching vibration of the acyl chloride group. The N-H bending vibration appears near 1611 cm⁻¹. chemicalbook.com Aromatic C=C stretching vibrations are found in the 1589-1474 cm⁻¹ range, and a band around 760 cm⁻¹ can be attributed to the C-Cl stretching vibration. chemicalbook.com

The FT-IR spectra of derivatives such as 2-amino-5-chlorobenzamide and 5-amino-2-chlorobenzoic acid show similar characteristic peaks, with variations in the positions and intensities of the bands reflecting the changes in their molecular structure. nist.govnih.gov For example, in 2-amino-5-chlorobenzamide, the N-H stretching vibrations of the primary amine and amide groups are observed, along with the C=O stretching of the amide. nist.govnist.gov

FT-Raman spectroscopy provides complementary information to FT-IR. For instance, in the analysis of 5-amino-2-chlorobenzoic acid, both FT-IR and FT-Raman spectra were recorded and analyzed to assign the different normal modes of the molecule. nih.gov

Table 2: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Wavenumber (cm⁻¹)
N-H stretching (primary amine) 3468, 3358
C=O stretching (acyl chloride) 1670
N-H bending 1611
C=C stretching (aromatic) 1589, 1576, 1508, 1474
C-Cl stretching 760

Data obtained from a study on the synthesis of 2-amino-5-chlorobenzonitrile. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and to study the fragmentation patterns of this compound and its derivatives, which aids in confirming their identity. The electron impact (EI) method is commonly used for this purpose. chemicalbook.com

The mass spectrum of a compound provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For example, the mass spectrum of 2-amino-5-chlorobenzoic acid shows a molecular ion peak that confirms its molecular weight of 171.581 g/mol . nist.gov Similarly, the molecular weight of 2-amino-5-chlorobenzamide is determined to be 170.596 g/mol from its mass spectrum. nist.gov

The fragmentation pattern observed in the mass spectrum gives valuable structural information. The molecule breaks into smaller, charged fragments in a predictable manner, and the analysis of these fragments helps to piece together the structure of the parent molecule. For instance, in the mass spectrum of 2-amino-5-chlorobenzoic acid, characteristic fragments corresponding to the loss of certain groups from the molecular ion can be observed. nist.gov

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule and to identify its chromophoric groups. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of a derivative, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, which shares a similar substituted benzene chromophore, has been studied. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) predicted intense electronic transitions at specific wavelengths, which were in agreement with experimental data. researchgate.net These transitions are typically of the π→π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. researchgate.net The specific wavelengths of maximum absorption (λmax) are influenced by the substituents on the benzene ring. For instance, the electronic absorption spectra of chlorin (B1196114) derivatives with fused quinoxaline (B1680401) or benzimidazole (B57391) ring systems show distinct absorption bands in the visible and near-infrared regions. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination (Single Crystal and Powder)

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. Both single-crystal and powder X-ray diffraction methods are utilized.

Single-crystal X-ray diffraction analysis of a derivative, 2-amino-5-chlorobenzophenone, revealed that the asymmetric unit of the title compound contains four independent molecules. researchgate.net The dihedral angles between the benzene rings in these molecules range from 53.7° to 59.8°. In the crystal structure, the molecules are linked by N—H⋯O hydrogen bonds, forming a three-dimensional supramolecular architecture. researchgate.net

In another study, a novel thiourea (B124793) derivative, 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide, was characterized by single-crystal X-ray diffraction. researchgate.net The analysis determined that it crystallizes in the monoclinic space group P 1 21/c 1 with specific unit-cell parameters. researchgate.net

Powder X-ray diffraction can be used to analyze the crystalline nature of bulk samples and to identify different crystalline phases. While specific powder diffraction data for this compound is not detailed in the provided context, it is a standard technique for characterizing the solid-state properties of crystalline organic compounds.

Synthesis and Academic Investigation of Advanced 2 Amino 5 Chlorobenzoyl Chloride Derivatives and Analogs

Strategic Design of Novel Derivatives with Tailored Reactivity

The design of novel derivatives from 2-amino-5-chlorobenzoyl chloride is a process guided by the principles of medicinal and materials chemistry. The inherent reactivity of the acyl chloride group makes it a prime site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This enables the tuning of the molecule's electronic and steric properties. The amino group, on the other hand, can be acylated, alkylated, or used as a directing group in subsequent reactions. The chlorine atom on the benzene (B151609) ring also influences the reactivity of the scaffold and can be a site for further modification through cross-coupling reactions.

The strategic design process often involves computational modeling to predict the reactivity and potential biological or material properties of the target derivatives. By carefully selecting the building blocks to be attached to the this compound core, researchers can tailor the final compound's characteristics, such as solubility, stability, and binding affinity to specific biological targets.

Synthesis of Multi-Functionalized Systems

The creation of multi-functionalized systems from this compound is a testament to the versatility of this chemical intermediate. Researchers have successfully incorporated this scaffold into a variety of complex molecular architectures, including those containing benzamidoxime (B57231), selenophosphoramide, benzothiazole, oxadiazole, and triazole moieties.

N-(2-Amino-5-chlorobenzoyl)benzamidoxime Analogs and Structure-Activity Relationship Studies (Research Context)

A notable area of research has been the synthesis of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives. These compounds are typically synthesized through the reaction of 5-chloroisatoic anhydride (B1165640) with various benzamidoxime analogs. iiarjournals.orgiiarjournals.org This reaction yields N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, which have been investigated for their biological activities. iiarjournals.orgiiarjournals.orgnih.gov

Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the benzamidoxime portion of the molecule affect its properties. For instance, the introduction of additional chlorine atoms to the benzamidoxime ring has been explored. iiarjournals.orgiiarjournals.org These studies have shown that the nature and position of substituents can significantly influence the biological effects of the resulting compounds. iiarjournals.orgiiarjournals.org

Compound IDSubstituent on BenzamidoximeResearch FocusReference
IIIaUnsubstitutedOriginal compound for comparison iiarjournals.orgiiarjournals.org
IIIb-eChloride-substitutedInvestigation of anticancer effects iiarjournals.orgiiarjournals.org

Synthesis of Selenophosphoramide Derivatives

While direct synthesis from this compound is not explicitly detailed in the provided context, the synthesis of selenophosphoramide derivatives often involves the reaction of an appropriate amino-functionalized precursor with a selenium-containing phosphorylating agent. The amino group of a 2-aminobenzoyl derivative could potentially be targeted for such a transformation, leading to novel compounds with potential applications in various fields of chemical research.

Benzothiazole, Oxadiazole, and Triazole Frameworks (from related scaffolds, for methodological analogy)

The synthetic methodologies used to create benzothiazole, oxadiazole, and triazole frameworks from related aminobenzoyl scaffolds provide a valuable blueprint for their potential synthesis from this compound.

Benzothiazoles: The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. nih.govderpharmachemica.com For instance, the reaction of a substituted aminobenzoic acid with a 2-aminothiophenol (B119425) in the presence of a condensing agent like polyphosphoric acid (PPA) can yield 2-arylbenzothiazoles. derpharmachemica.com Another approach involves the reaction of 2-aminothiophenol with aldehydes. mdpi.comderpharmachemica.com These methods could be adapted to use this compound or its derivatives as the carboxylic acid component.

Oxadiazoles: 1,3,4-Oxadiazole derivatives are often synthesized from acyl hydrazides. jchemrev.comnjppp.com A common method involves the cyclization of N-acyl hydrazones. jchemrev.com 1,2,4-Oxadiazoles, on the other hand, are frequently prepared by the heterocyclization of amidoximes with carboxylic acid derivatives, such as acyl chlorides. nih.govnih.gov This suggests a direct pathway where this compound could react with an amidoxime (B1450833) to form a 1,2,4-oxadiazole (B8745197) ring.

Triazoles: The synthesis of 1,2,4-triazoles can be accomplished through various routes, including the cyclization of hydrazinecarboximidamide derivatives. nih.gov Another method involves the reaction of hydrazides with other reagents. mdpi.com For the synthesis of 1,2,3-triazoles, a common approach is the "click chemistry" reaction between an azide (B81097) and an alkyne. mdpi.com The this compound scaffold could be functionalized with either an azide or an alkyne to participate in such reactions.

Chemo- and Regioselective Transformations of Derivatives

The presence of multiple reactive sites on derivatives of this compound necessitates careful control over reaction conditions to achieve chemo- and regioselectivity. For example, when reacting a derivative containing both a free amino group and a hydroxyl group, selective acylation of the amino group can often be achieved by using appropriate protecting groups or by carefully controlling the reaction temperature and stoichiometry of the reagents.

Similarly, in electrophilic aromatic substitution reactions on the benzoyl ring, the existing amino and chloro substituents will direct incoming electrophiles to specific positions. The activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing chloro group will influence the regiochemical outcome of such transformations. Understanding and exploiting these directing effects are crucial for the rational synthesis of specifically substituted analogs.

Development of High-Throughput Synthesis Approaches for Libraries of this compound Analogs

The demand for large and diverse collections of chemical compounds for screening purposes has driven the development of high-throughput synthesis (HTS) methodologies. For the generation of libraries of this compound analogs, parallel synthesis techniques are particularly well-suited.

In a typical HTS workflow, the this compound core could be immobilized on a solid support. This would allow for the sequential addition of a diverse set of building blocks in a spatially addressed format, such as in a 96-well plate. After each reaction step, excess reagents and byproducts can be easily washed away, simplifying the purification process. Once the desired transformations are complete, the final products can be cleaved from the solid support and collected for analysis and screening.

Alternatively, solution-phase parallel synthesis can be employed, where reactions are carried out in individual wells of a microtiter plate. The use of automated liquid handling systems can greatly accelerate the process of dispensing reagents and managing the reaction arrays. Microwave-assisted synthesis has also emerged as a powerful tool in HTS, as it can significantly reduce reaction times and improve yields. jchemrev.comnih.gov

Emerging Research Perspectives and Future Directions for 2 Amino 5 Chlorobenzoyl Chloride Chemistry

The chemical intermediate 2-Amino-5-chlorobenzoyl chloride is a foundational component in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes. While its traditional applications are well-established, emerging research is paving the way for novel methodologies and applications that emphasize sustainability, efficiency, and precision. Current explorations are focused on integrating advanced synthesis techniques, developing new catalytic systems, utilizing computational modeling, and expanding its use into materials science and supramolecular chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.